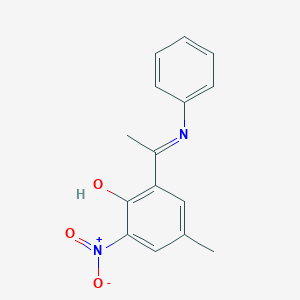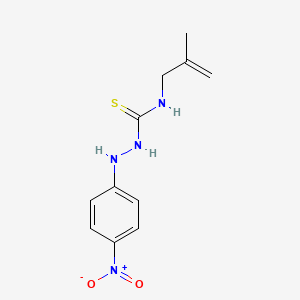
N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide: is a synthetic organic compound that belongs to the class of hydrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide typically involves the reaction of 4-nitrophenylhydrazine with an appropriate isothiocyanate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azo or azoxy compounds.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazine and carbothioamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazine or carbothioamide derivatives.
Scientific Research Applications
N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylprop-2-en-1-yl)-2-(4-aminophenyl)hydrazine-1-carbothioamide: Similar structure but with an amino group instead of a nitro group.
N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
The presence of the nitro group in N-(2-Methylprop-2-en-1-yl)-2-(4-nitrophenyl)hydrazine-1-carbothioamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
CAS No. |
113575-78-3 |
|---|---|
Molecular Formula |
C11H14N4O2S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)-3-(4-nitroanilino)thiourea |
InChI |
InChI=1S/C11H14N4O2S/c1-8(2)7-12-11(18)14-13-9-3-5-10(6-4-9)15(16)17/h3-6,13H,1,7H2,2H3,(H2,12,14,18) |
InChI Key |
ZKSKXCDPOOMVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)

![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

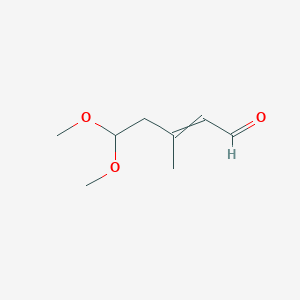
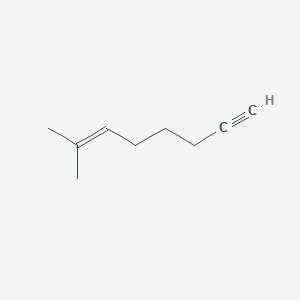
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
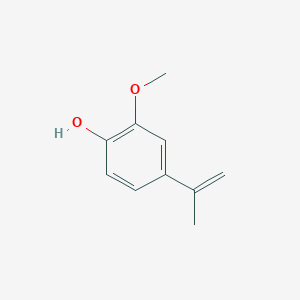

![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
